d-Erythro-hex-2-enonic acid

説明

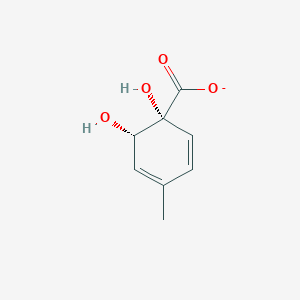

“d-Erythro-hex-2-enonic acid” belongs to the class of organic compounds known as 1,2-diols . It is also known as Erythorbic Acid, Sodium Salt; D-erythro-Hex-2-enonic acid, gamma-lactone, sodium salt (1:1) .

Synthesis Analysis

Sodium erythorbate, a derivative of “d-Erythro-hex-2-enonic acid”, is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .Molecular Structure Analysis

The molecular formula of “d-Erythro-hex-2-enonic acid” is C6H7NaO6 . The molecular weight is 198.11 .Chemical Reactions Analysis

When used in processed meat such as hot dogs and beef sticks, it increases the rate at which nitrite reduces to nitric oxide, thus facilitating a faster cure and retaining the pink coloring .Physical And Chemical Properties Analysis

“d-Erythro-hex-2-enonic acid” appears as a light yellow to yellow solid . It has a molecular weight of 198.11 and a molecular formula of C6H7NaO6 .科学的研究の応用

Synthesis and Functionalization

d-Erythro-hex-2-enonic acid and its derivatives play a crucial role in the synthesis of various complex molecules. For instance, alkyl 2-acyloxy α-D-erythro-hex-2-enopyranoside diesters, derived from D-hexoses, are key intermediates for creating six-carbon chiral synthons with specific methyl and hydroxyl groups configurations (Hanessian, Tyler, & Chapleur, 1981). Additionally, the compound plays a significant role in the synthesis of biologically important carbohydrates, like Forosamine, a basic tetradeoxy sugar in spiramycins (Dyong, Knollmann, Jersch, & Luftmann, 1978).

Role in Biochemical Processes

d-Erythro-hex-2-enonic acid derivatives are involved in various biochemical processes. For instance, in the degradation of l-ascorbic acid in aqueous solutions, products such as l-erythro-2,3-hexodiulosonic acid are formed, highlighting its role in vitamin C metabolism (Portenlaenger & Heusinger, 1992). Similarly, derivatives like 1-deoxy-d-erythro-2,3-hexodiulose play a role in the formation of d-glucosaccharinic acid, a substance stable only in acidic solutions (Ishizu, Lindberg, & Theander, 1967).

Catalytic Activity

Certain derivatives of d-Erythro-hex-2-enonic acid demonstrate notable catalytic activities. For example, polymers derived from 5-deoxy-d-erythro-pent-4-enofuranose exhibit catalytic activity for the hydrolysis of phosphodiesters and the cleavage of DNA (Han et al., 1997). This highlights their potential in biochemical and medicinal research.

Analytical Applications

In analytical chemistry, 4-Deoxy-l-erythro-5-hexoseulose uronic acid (DEH) is a noteworthy derivative. A novel and efficient method for analyzing DEH using high-performance liquid chromatography with evaporative light scattering detection has been developed, demonstrating its significance in biochemical analysis (Shibata et al., 2019).

Medicinal Chemistry

In medicinal chemistry, α-D-hex-2-enopyranosyl sulfonamides, a class of compounds related to d-Erythro-hex-2-enonic acid, have shown antiproliferative activity against human cancer cell lines, indicating their potential in cancer research (Crespo et al., 2010).

Safety And Hazards

特性

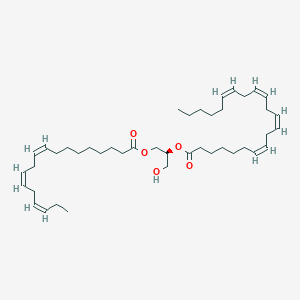

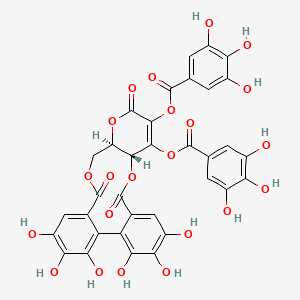

IUPAC Name |

[(10R,15R)-3,4,5,21,22,23-hexahydroxy-8,13,18-trioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,11,19,21-heptaen-11-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O22/c35-12-1-8(2-13(36)21(12)41)30(47)55-28-27-18(53-34(51)29(28)56-31(48)9-3-14(37)22(42)15(38)4-9)7-52-32(49)10-5-16(39)23(43)25(45)19(10)20-11(33(50)54-27)6-17(40)24(44)26(20)46/h1-6,18,27,35-46H,7H2/t18-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHSSTYZXFBDNL-DNOBIOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Erythro-hex-2-enonic acid | |

CAS RN |

180465-44-5 | |

| Record name | Emblicanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMBLICANIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T0143S5US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)

![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)